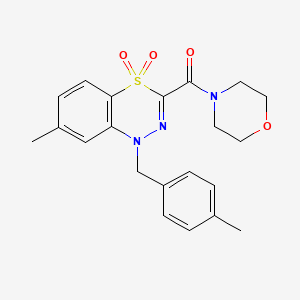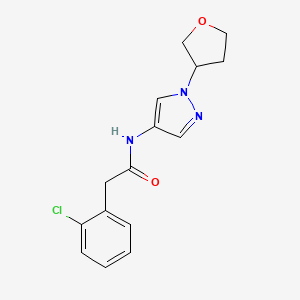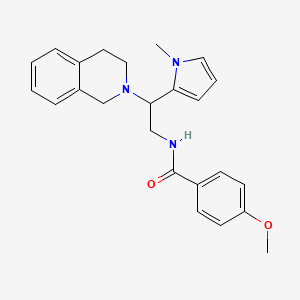
3,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to provide a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of various chemical moieties. For instance, substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the versatility of benzamide derivatives in drug chemistry . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized through the reduction of corresponding ylides . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting with a benzamide core and introducing substituents through various chemical reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents affecting their conformation and interactions. X-ray diffraction and DFT calculations have been used to analyze the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealing its crystalline form and molecular geometry . These techniques could be applied to determine the molecular structure of "this compound" and predict its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can exhibit a range of chemical behaviors depending on their substituents. For example, pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties . The presence of dimethoxy groups in the compound of interest suggests that it may also exhibit unique chemical reactions, such as enhanced emission or responsiveness to external stimuli.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The antioxidant properties of a benzamide compound were determined using DPPH free radical scavenging tests, which could be a relevant property for the compound . Additionally, the biological activity of benzamide derivatives, such as their inhibitory potential against enzymes and cancer stem cells, has been evaluated, indicating the potential for pharmacological applications .
Scientific Research Applications
Role of Orexin Receptors in Compulsive Food Consumption
Compulsive food consumption and binge eating disorders may be targeted through the modulation of orexin receptors. Studies have shown that selective antagonism at Orexin-1 Receptor (OX1R) mechanisms could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Potential Antipsychotic Agents
The synthesis and evaluation of compounds for their antidopaminergic properties have led to the identification of potential antipsychotic agents. This research supports the development of novel treatments for schizophrenia and other disorders associated with dopamine dysregulation (Högberg et al., 1990).
Cancer Research Applications
Novel compounds have been designed, synthesized, and evaluated for their antitumor activity against cancer stem cells. This research contributes to the ongoing effort to target cancer stem cells as a method to improve cancer treatment outcomes (Bhat et al., 2016).
Anti-Tubercular Scaffold Development
The development of new anti-tubercular scaffolds through the synthesis of novel derivatives has shown promising activity against Mycobacterium tuberculosis. This line of research is crucial for the development of new therapeutic strategies against tuberculosis (Nimbalkar et al., 2018).
properties
IUPAC Name |
3,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-7-15(11-18(13)22-8-4-5-19(22)23)21-20(24)14-9-16(25-2)12-17(10-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPUKGRFLMNJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)
![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)

